Dichloro-bis(4-methylphenyl)silane
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Description
Synthesis Analysis
The synthesis of dichlorosilane compounds often involves the reaction of chlorosilanes with organic substrates. For example, the synthesis of bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane was achieved by reacting a benzo[e][1,3]oxazin derivative with bis(chloromethyl)dichlorosilane . This suggests that dichloro-bis(4-methylphenyl)silane could potentially be synthesized through a similar pathway, using a 4-methylphenyl derivative and an appropriate dichlorosilane precursor.
Molecular Structure Analysis
The molecular structure of dichlorosilane compounds can be complex and exhibit interesting stereochemical properties. For instance, bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl]dichlorosilane was found to have a pentacoordinate silicon atom in solution, indicating a dynamic stereochemistry . This information could be relevant to dichloro-bis(4-methylphenyl)silane, as it may also exhibit stereochemical non-rigidity depending on its molecular environment.
Chemical Reactions Analysis
The reactivity of dichlorosilane compounds with aromatic substrates can lead to a variety of products. For example, subvalent silicon species generated from dichlorosilanes reacted with benzene to form aryl substituted aminosilanes and bis(aminosilanyl)phenylenes . This demonstrates the potential for dichloro-bis(4-methylphenyl)silane to undergo similar insertion reactions into C-H bonds of aromatic compounds, leading to a range of organosilicon products.
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorosilane compounds can be influenced by the presence of different substituents. The study of silanes containing two triflate groups revealed that the reactivity of these compounds with nucleophiles like alcohols and amines varies depending on the presence of mono- or ditriflate groups . Although dichloro-bis(4-methylphenyl)silane does not contain triflate groups, this information highlights the importance of substituents in determining the reactivity and properties of dichlorosilane compounds.
Scientific Research Applications
Thermal Properties of Poly(Esters) Containing Silicon
Poly(esters) containing Si and Ge in the main chain derived from bis(4-chloroformyl-phenyl)-dimethyl-silane and related compounds were studied for their thermal properties. Poly(esters) with Si atoms in the main chain showed higher thermal decomposition temperatures and glass transition temperatures (Tg) compared to those with Ge atoms. This is attributed to the higher polarity of the Si-C bond compared to the Ge-C bond (Tagle et al., 2005).
Synthesis and Characterization of Poly(Esters) with Silicon
A study on the synthesis and characterization of poly(esters) containing two heteroatoms, Si or Ge, in the main chain derived from similar compounds, including bis(4-chloroformyl-phenyl)-dimethyl-silane, was conducted. The synthesis under phase transfer conditions showed low effectiveness for these types of polymers (Tagle et al., 2003).
Novel Cyano Functionalized Silanes
A series of novel silicon-centered cyano functionalized silanes, including bis(4-cyanodiphenyl)dimethylsilane, were synthesized. These compounds showed high thermal stability and potential for diphenylamine (DPA) detection due to their strong fluorescent quenching response (Wang et al., 2014).
Bis(lithiomethyl)silanes as Building Blocks
Bis(lithiomethyl)silanes, synthesized through the reductive cleavage of C–S bonds, were utilized as building blocks for the preparation of organosilanes and Si–H-functionalized organosilanes. These compounds, including derivatives of dichlorosilanes, showcased versatility in introducing different groups and forming various structural types (Strohmann et al., 1996).
Electrochemical Synthesis of Silanes
The electrochemical synthesis of bis(2-thienyl)silanes in the presence of dichlorosilanes demonstrated the versatility of the electrochemical method. This method was effective in selectively producing thienylchlorosilanes and other related compounds (Moreau et al., 1996).
Reactions of Subvalent Silicon Compounds
Subvalent compounds of silicon prepared from dichloro-bis(diethylamino)silane and related compounds reacted with alkylated aromatics, showing insertion into CH bonds. This study highlighted the reactivity of subvalent silicon compounds and their potential applications (Huppmann et al., 1994).
Lewis Acidity of Bis(perfluorocatecholato)silane
The Lewis acidity of bis(perfluorocatecholato)silane was investigated, revealing its potential in catalytic hydrosilylation and silylcyanation reactions with aldehydes. This study provided insights into the catalytic abilities of neutral silicon compounds (Liberman-Martin et al., 2015).
properties
IUPAC Name |
dichloro-bis(4-methylphenyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAHXNQYHZPMCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374456 |
Source
|
Record name | Dichloro-bis(4-methylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-bis(4-methylphenyl)silane | |
CAS RN |
18414-38-5 |
Source
|
Record name | Dichloro-bis(4-methylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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